

Early Research on Ramixotidine (CM 57755): A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

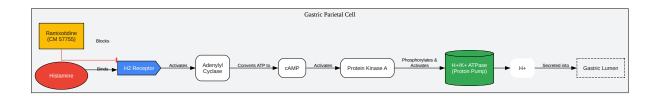
Introduction

Ramixotidine, also known as CM 57755, is a competitive histamine H2-receptor antagonist.[1] Early research in the late 1980s focused on its potential as a therapeutic agent for inhibiting gastric acid secretion. This document provides an in-depth technical guide to the foundational preclinical and clinical studies that characterized the initial pharmacodynamic and pharmacokinetic profile of **Ramixotidine**.

Core Mechanism of Action

As a histamine H2-receptor antagonist, **Ramixotidine** competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade responsible for acid secretion.





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Figure 1: Mechanism of Action of Ramixotidine at the Gastric Parietal Cell.

Preclinical Research: In Vivo Studies in Dogs

Initial preclinical evaluations of **Ramixotidine** (CM 57755) involved assessing its gastric antisecretory effects in animal models.

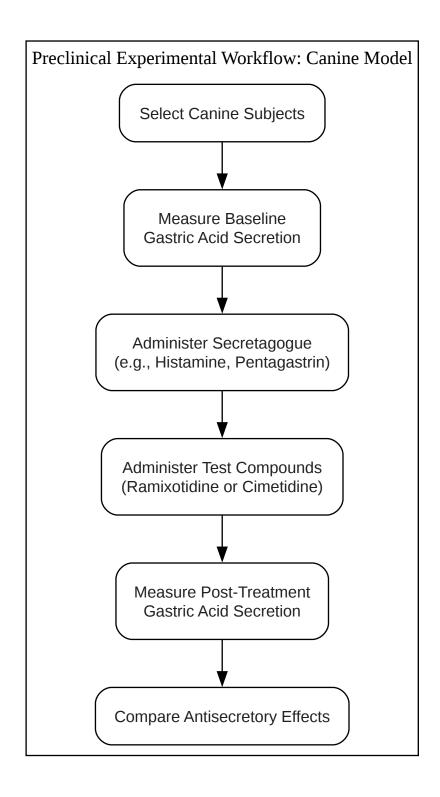
Comparison with Cimetidine in Dogs

A key study compared the efficacy of **Ramixotidine** dihydrochloride with the established H2-receptor antagonist, cimetidine, in dogs. While the specific quantitative outcomes of this study are not detailed in the available literature, it laid the groundwork for human trials by establishing in vivo activity.

Experimental Protocol:

- · Subjects: Dogs.
- Interventions: Administration of **Ramixotidine** dihydrochloride (CM 57755) and cimetidine.
- Primary Outcome: Measurement of gastric acid secretion.
- Stimulus: Likely a secretagogue such as histamine or pentagastrin to induce acid secretion, a common methodology in such studies.





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Figure 2: Generalized Experimental Workflow for Preclinical Evaluation in Dogs.

Clinical Research: Studies in Human Volunteers



Following promising preclinical data, **Ramixotidine** was evaluated in healthy human volunteers to determine its pharmacodynamics, pharmacokinetics, and safety profile.

Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion

A study by Brassinne et al. investigated the inhibitory effect of **Ramixotidine** on gastric acid secretion stimulated by pentagastrin in healthy male volunteers.[1]

Experimental Protocol:

- Study 1:
 - Subjects: 8 healthy male volunteers.[1]
 - Design: Randomized, crossover trial with weekly intervals.[1]
 - Treatments: Oral administration of placebo, 100 mg, 200 mg, and 400 mg of Ramixotidine (CM 57755).[1]
 - Stimulation: Subcutaneous injection of pentagastrin (6 μg/kg) 90 minutes after treatment.
 - Sample Collection: Gastric contents were collected over 15-minute periods for 2 hours post-stimulation.
- Study 2:
 - Subjects: 8 healthy male volunteers.
 - Design: Similar crossover design.
 - Treatments: Oral administration of placebo, 0.5 g and 1.0 g of Ramixotidine, and 800 mg of cimetidine.
 - Stimulation: Intravenous infusion of pentagastrin (6 μg/kg/h) for 2 hours, starting 120 minutes after treatment.
- Pharmacokinetic Analysis: Plasma levels of Ramixotidine and cimetidine were measured.



Quantitative Data:

Treatment Group	Cumulative Gastric Secretion (mmol H+/2h, mean ± SD)	Statistical Significance vs. Placebo
Study 1		
Placebo	- 46 ± 14	-
Ramixotidine 100 mg	Not specified	Not significant
Ramixotidine 200 mg	Not specified	Not significant
Ramixotidine 400 mg	Significantly reduced	Significant
Study 2		
Placebo	62 ± 11	-
Ramixotidine 0.5 g	Significantly reduced	Significant
Ramixotidine 1.0 g	Significantly reduced	Significant
Cimetidine 800 mg	Significantly reduced	Significant

Table 1: Effect of **Ramixotidine** on Pentagastrin-Stimulated Gastric Acid Secretion in Human Volunteers.

Drug & Dose	Time Post-Administration	Average Plasma Concentration (µg/mL)
Ramixotidine 0.2 g	60 min	0.3
180 min	0.5	
Ramixotidine 1.0 g	60 min	1.6
180 min	3.7	
Cimetidine 800 mg	150 min (Peak)	3.6

Table 2: Plasma Concentrations of Ramixotidine and Cimetidine in Human Volunteers.



The study concluded that individual plasma levels of **Ramixotidine** were consistent with the observed inhibition of gastric acid secretion.

Effects on Plasma Hormones

A subsequent study by Colle et al. assessed the impact of a therapeutic dose of **Ramixotidine** on various hormone levels in healthy male volunteers over a two-week period.

Experimental Protocol:

- Subjects: Three groups of eight healthy male volunteers.
- Design:
 - Day 1-2: Placebo for all groups.
 - Day 3-16: Daily morning doses of either cimetidine (800 mg), Ramixotidine (750 mg), or placebo.
 - Day 17: Placebo for all groups.
- Hormone Analysis: Plasma levels of prolactin, testosterone, and 17 beta-estradiol were measured on Days 2, 3, 16, and 17 at multiple time points before and after treatment.
 Gastrin was assayed 180 minutes after treatment on the same days.

Quantitative Data:

The study reported that the mean pre- and post-treatment areas under the time-concentration curves for prolactin, testosterone, and 17 beta-estradiol were not significantly different among the three groups on any test day, or within the same group throughout the study. Similarly, there were no statistically significant differences in plasma gastrin levels between the groups.

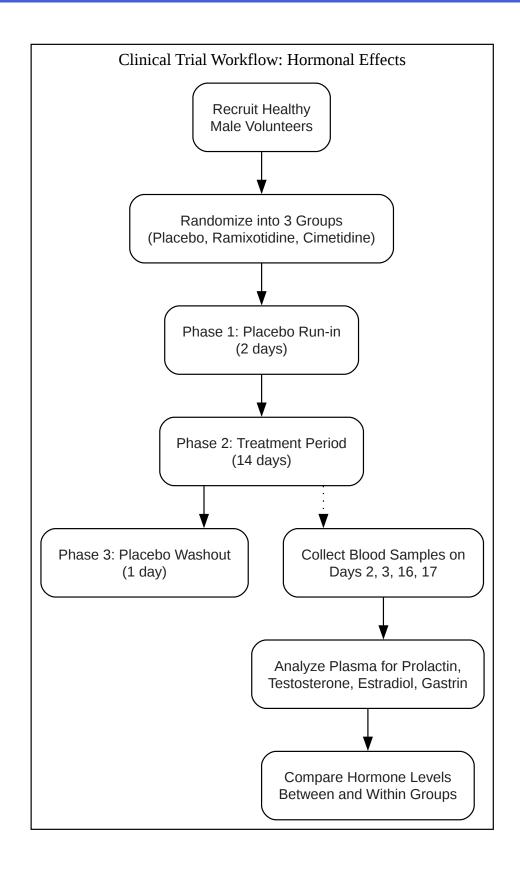


Hormone	Ramixotidine (750 mg) Effect	Cimetidine (800 mg) Effect
Prolactin	No significant change	No significant change
Testosterone	No significant change	No significant change
17 beta-Estradiol	No significant change	No significant change
Gastrin	No significant change	No significant change

Table 3: Summary of Hormonal Effects of **Ramixotidine** and Cimetidine in Human Volunteers.

No subjective side effects or abnormalities in blood pressure, heart rate, or standard laboratory tests were reported for **Ramixotidine**.





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Figure 3: Experimental Workflow for the Clinical Trial on Hormonal Effects.



Conclusion

The early research on **Ramixotidine** (CM 57755) established its role as a potent histamine H2-receptor antagonist with significant gastric acid antisecretory effects in both preclinical models and human subjects. Key findings from these initial studies demonstrated a dose-dependent inhibition of pentagastrin-stimulated acid secretion. Importantly, at therapeutic doses, **Ramixotidine** did not appear to significantly alter plasma levels of prolactin, sex steroids, or gastrin, suggesting a favorable safety and tolerability profile in comparison to some other H2-receptor antagonists of that era. These foundational papers provided the essential data to warrant further clinical development of **Ramixotidine** for acid-related disorders.

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References

- 1. Inhibition of pentagastrin-stimulated gastric acid secretion and plasma levels of the new histamine H2-receptor antagonist ramixotidine dihydrochloride (CM 57755) in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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